molecular formula C9H13N3O2 B13989085 6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine

6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine

Cat. No.: B13989085
M. Wt: 195.22 g/mol
InChI Key: CNJMHHZJAUEGAD-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine is a chemical compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a pyridazine ring substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine typically involves the reaction of 3-pyridazinamine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-amine

Uniqueness

6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(oxan-4-yloxy)pyridazin-3-amine

InChI

InChI=1S/C9H13N3O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2,(H2,10,11)

InChI Key

CNJMHHZJAUEGAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NN=C(C=C2)N

Origin of Product

United States

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